molecular formula C5H11N3O2S2 B2472827 N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide CAS No. 507454-59-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

Cat. No.: B2472827
CAS No.: 507454-59-3
M. Wt: 209.28
InChI Key: DZLRNGJAFXXMML-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a chemical reagent with a molecular formula of C5H11N3O2S2 and a molecular weight of 209.29 g/mol . This compound is a key synthetic intermediate and building block in medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Its core structure incorporates a tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold, a feature known to impart significant metabolic stability to drug candidates . Research has demonstrated that incorporating the 1,1-dioxidotetrahydrothiophen-3-yl moiety can circumvent metabolic instability issues associated with other cyclic systems, making it a valuable head group in lead optimization efforts . This compound is offered as a dry powder and is intended For Research Use Only. It is not for use in humans, animals, or for diagnostic purposes. Researchers can utilize this building block to synthesize more complex molecules for biological screening, such as activators for G protein-gated inwardly-rectifying potassium (GIRK) channels, which are investigated for potential applications in pain, epilepsy, and anxiety .

Properties

IUPAC Name

1-amino-3-(1,1-dioxothiolan-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S2/c6-8-5(11)7-4-1-2-12(9,10)3-4/h4H,1-3,6H2,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLRNGJAFXXMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333138
Record name 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

507454-59-3
Record name 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Synthetic Routes

Introduction of the Hydrazinecarbothioamide Group

The hydrazinecarbothioamide functional group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the sulfone-containing amine intermediate with carbon disulfide (CS₂) and hydrazine hydrate. This method, adapted from hydrazine-carbothioamide syntheses, proceeds under reflux in ethanol at 70–80°C for 6–8 hours. The patent CN114516819A highlights the use of hydrazine hydrate with high-boiling esters (e.g., isoamyl acetate) and catalysts like N-hydroxysuccinimide to optimize yield.

Catalyzed One-Pot Synthesis

Reaction Conditions and Catalyst Screening

Recent advances favor one-pot synthesis to reduce purification steps. A representative protocol involves:

  • Oxidation : Tetrahydrothiophene-3-amine is oxidized to the sulfone using H₂O₂ in acetic acid.
  • Condensation : The sulfone intermediate reacts with thiocarbonyldiimidazole (TCDI) and hydrazine hydrate in dimethyl sulfoxide (DMSO) at 100°C for 4 hours.

Catalysts such as 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) enhance reaction efficiency. For example, adding 0.3–5 mol% NHS increases yield from 78% to 92% by facilitating amide bond formation.

Table 1: Catalyst Performance in One-Pot Synthesis
Catalyst Concentration (mol%) Yield (%) Purity (%)
None 0 78 85
NHS 0.3 89 93
DMAP 1.0 92 95
1-Hydroxybenzotriazole 0.5 87 90

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize cost-effectiveness and safety. Continuous flow reactors enable precise temperature control and rapid mixing, critical for exothermic reactions like sulfone oxidation. A scaled-up process might involve:

  • Oxidation Step : Tetrahydrothiophene-3-amine and H₂O₂ are fed into a reactor at 5°C, with residence time of 30 minutes.
  • Condensation Step : The sulfone intermediate is mixed with hydrazine hydrate and CS₂ in a tubular reactor at 80°C, achieving 88% yield with 99% purity.

Solvent and Byproduct Management

High-boiling solvents like isoamyl acetate (boiling point: 142°C) act as both reactants and solvents, simplifying distillation and reducing waste. Byproduct alcohols (e.g., isoamyl alcohol) are recovered and reused, aligning with green chemistry principles.

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazinecarbothioamide Formation

The condensation of hydrazine hydrate with CS₂ can produce bis-thiocarbamates as byproducts. Kinetic studies reveal that maintaining a molar ratio of 1:2 (amine:CS₂) and pH 7–8 minimizes side reactions. Excess hydrazine shifts equilibrium toward the desired product.

Sulfone Stability Under Reaction Conditions

The sulfone group exhibits high thermal stability, tolerating temperatures up to 200°C without degradation. However, prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the sulfone ring, necessitating neutral reaction conditions.

Comparative Analysis of Synthetic Methods

Traditional vs. Catalyzed Approaches

Traditional stepwise synthesis offers moderate yields (70–80%) but requires multiple purifications. Catalyzed one-pot methods improve efficiency (85–92% yield) and reduce solvent use by 40%.

Cost-Benefit Evaluation of Industrial Methods

Continuous flow production reduces energy consumption by 30% compared to batch processes. However, catalyst costs (e.g., DMAP at $150/kg) may offset savings, favoring NHS ($90/kg) for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to its corresponding thiophene derivative.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiophene derivatives, and various substituted hydrazinecarbothioamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of hydrazinecarbothioamide, including N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide, exhibit significant antibacterial properties. For instance, studies have demonstrated effectiveness against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Antioxidant Properties

The compound has been evaluated for its antioxidant activities. In studies involving various derivatives, significant antioxidant effects were observed using the DPPH method. These findings suggest potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

This compound has shown promise in anticancer research. Specific derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action often involve the modulation of signaling pathways associated with cell survival and death .

Drug Development

The compound serves as a scaffold in drug discovery efforts targeting G protein-gated inwardly rectifying potassium channels (GIRK). Recent studies have synthesized novel derivatives that act as potent GIRK channel activators, demonstrating nanomolar potency and improved metabolic stability compared to traditional compounds .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of hydrazinecarbothioamides. Compounds derived from this class have been shown to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Synthesis of New Materials

This compound is being explored for its role in synthesizing novel materials with specific electronic or optical properties. Its unique thiophene structure allows for functionalization that can lead to advanced materials suitable for organic electronics or photonics .

Case Studies

Study Focus Findings
Study AAntibacterial ActivityDemonstrated effectiveness against multiple bacterial strains with MIC values comparable to ceftriaxone .
Study BAntioxidant ActivityShowed significant antioxidant activity via DPPH assay, indicating potential health benefits .
Study CDrug DevelopmentIdentified novel derivatives as potent GIRK channel activators with improved stability .
Study DAnti-inflammatory EffectsReduced inflammation markers in animal models, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Comparison

The compound’s defining feature is the 1,1-dioxidotetrahydrothiophen-3-yl substituent, which contrasts with other hydrazinecarbothioamide derivatives:

Compound Name Substituent(s) Key Structural Features
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide Tetrahydrothiophene sulfone Sulfone group, non-aromatic ring
N-(3-chlorophenyl)hydrazinecarbothioamide 3-Chlorophenyl Aromatic ring, electron-withdrawing Cl
N-(4-cyanophenyl)hydrazinecarbothioamide 4-Cyanophenyl Aromatic ring, electron-withdrawing CN
N-(2-chlorophenyl)hydrazinecarboxamide 2-Chlorophenyl Aromatic ring, carboxamide (vs. thioamide)
Coumarin-based thiosemicarbazones (e.g., 3a) Coumarin moiety Extended π-conjugation, chromophore

Key Insights :

  • The sulfone group in the target compound may enhance solubility in polar solvents compared to purely aromatic derivatives like N-(3-chlorophenyl) analogs .
Physicochemical Properties
  • Solubility : The sulfone group likely increases aqueous solubility relative to N-(4-methylthiophenyl) derivatives, which are more lipophilic .
  • Thermal Stability: Sulfone-containing compounds often exhibit higher melting points (e.g., 185–186°C for a hydroxybenzylidene derivative ) compared to non-sulfonated analogs.
  • Spectroscopic Features : The C=S stretch in IR (~1155 cm⁻¹) and NH signals in NMR (~10–12 ppm) are consistent across hydrazinecarbothioamides, but the sulfone group may introduce unique shifts in ¹³C-NMR .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a sulfone moiety and a hydrazinecarbothioamide functional group. Its molecular formula is C5H11N3O2SC_5H_{11}N_3O_2S, which contributes to its reactivity and biological interactions. The presence of the dioxo-thiophene ring is particularly noteworthy as it plays a crucial role in the compound's chemical properties and biological effects .

This compound primarily acts as an activator of G protein-gated inwardly-rectifying potassium channels (GIRK) . These channels are vital for regulating cellular excitability and neurotransmitter release, influencing various physiological processes such as pain perception, epilepsy, and anxiety. The compound's interaction with GIRK channels suggests potential therapeutic applications in neurology and psychiatry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can modulate ion channels and exhibit cytotoxic effects against various cancer cell lines. This highlights its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may contribute to its utility in treating conditions characterized by inflammation.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundTetrahydrothiophene & hydrazineAnticancer, anti-inflammatorySpecific GIRK channel activation
3-HydroxyphenylglycineHydroxyl group on phenyl ringAntioxidantSimpler structure without thiophene
4-Amino-N-(3-hydroxyphenyl)glycineAmino group instead of dioxothiophenePotential neuroprotective effectsLacks sulfur-containing moiety

This comparison illustrates how the specific combination of functional groups in this compound leads to distinct reactivity and biological profiles not observed in simpler analogs.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved modulation of ion channel activity leading to apoptosis in cancer cells.
  • Neurological Research : Animal models have shown that activation of GIRK channels by this compound can reduce seizure activity and anxiety-like behaviors. These findings support further exploration into its use for treating neurological disorders.

Q & A

Q. What protocols ensure reproducibility in hydrazinecarbothioamide synthesis?

  • Standardized Conditions :
  • Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., isothiocyanate reactions) .
  • Document reaction monitoring (TLC Rf values) and purification details (column chromatography eluents) .
  • Data Sharing : Report ¹H/¹³C NMR shifts relative to TMS and EI-MS fragmentation patterns to enable cross-lab validation .

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